[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid Y-29794 Tosylate is an orally active, potent and specific non-peptide prolyl endopeptidase (PPCE) inhibitor. Y-29794 selectively and competitively inhibited rat brain PPCE (Ki = 0.95 nM) in a reversible manner. Ex vivo study demonstrated that Y-29794 could penetrate into brain to exhibit dose-dependent and long-lasting inhibition. Furthermore, Y-29794 could potentiate the effect of TRH on the release of ACh in the rat hippocampus. Y-29794 prevents the progression of A beta-like deposition in the hippocampus of the SAM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0547479
InChI: InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C
Molecular Formula: C30H42N2O4S3
Molecular Weight: 590.9 g/mol

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid

CAS No.:

Cat. No.: VC0547479

Molecular Formula: C30H42N2O4S3

Molecular Weight: 590.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid -

Specification

Molecular Formula C30H42N2O4S3
Molecular Weight 590.9 g/mol
IUPAC Name [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10)
Standard InChI Key CSLUSHFIPGHVIY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of Y-29794 Tosylate consists of two primary components: the active moiety [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone and the 4-methylbenzenesulfonic acid counter-ion. The active component features a central pyridine ring substituted at positions 3 and 6, with a thiophen-2-ylmethanone group at position 3 and a propan-2-yl (isopropyl) group at position 6. Position 2 of the pyridine ring contains an octylsulfanyl chain terminated with a dimethylamino group, creating a long hydrophobic linker with a basic terminus. This complex arrangement of functional groups is crucial for the compound's biological activity and receptor interactions. The tosylate component (4-methylbenzenesulfonic acid) serves as a counter-ion that improves the compound's solubility and stability characteristics.

The three-dimensional arrangement of these structural elements contributes significantly to the compound's ability to interact with its biological targets, particularly prolyl endopeptidase enzymes. The spatial configuration allows for specific binding interactions that result in the compound's potent inhibitory activity. Structural studies have suggested that the dimethylamino group and the thiophene moiety are particularly important for the compound's biological effects, as they participate in critical binding interactions with the enzyme's active site.

Physicochemical Properties

Y-29794 Tosylate possesses distinctive physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations. The compound has a molecular formula of C30H42N2O4S3 and a precise molecular weight of 590.9 g/mol. This relatively high molecular weight reflects the compound's complex structure with multiple functional groups. The compound typically appears as a crystalline solid with characteristic melting and decomposition profiles that serve as quality control parameters. Its solubility profile is influenced by the presence of the tosylate counter-ion, which enhances solubility in polar solvents compared to the free base form.

The compound's lipophilicity, as measured by its partition coefficient, contributes to its ability to cross biological membranes, including the blood-brain barrier . This property is particularly significant for the compound's applications in neurological research, as it allows the molecule to reach target tissues in the central nervous system. The compound also exhibits specific spectroscopic characteristics, including characteristic absorption patterns in UV-visible spectroscopy and distinctive peaks in NMR spectroscopy, which aid in its identification and quality assessment.

Table 1: Physicochemical Properties of Y-29794 Tosylate

PropertyValueReference
Molecular FormulaC30H42N2O4S3
Molecular Weight590.9 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilitySoluble in ethanol, DMSO; Limited water solubility
Storage ConditionsStore at -20°C for up to 1 month; -80°C for longer periods
CAS Number143984-17-2

Synthesis and Preparation

The synthesis of Y-29794 Tosylate involves a multi-step organic process that begins with the formation of the pyridine core structure followed by strategic modifications to introduce the various functional groups. The synthesis pathway typically starts with the construction of the substituted pyridine ring, which serves as the central scaffold of the molecule. This is followed by the sequential addition of the isopropyl group at position 6, the thiophene-2-ylmethanone moiety at position 3, and the 8-(dimethylamino)octylsulfanyl side chain at position 2. Each step in this synthetic pathway requires careful control of reaction conditions to ensure regioselectivity and stereochemical integrity.

The final step in the preparation involves the formation of the tosylate salt by reacting the free base [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone with 4-methylbenzenesulfonic acid (tosic acid). This salt formation step is crucial for enhancing the compound's stability and improving its physicochemical properties for research and pharmaceutical applications. The tosylate salt formation typically results in a crystalline product that can be purified through recrystallization techniques. Quality control of the final product is essential and typically involves analytical methods such as high-performance liquid chromatography (HPLC), NMR spectroscopy, and mass spectrometry to confirm purity and structural integrity.

Biological Activity and Mechanism of Action

Prolyl Endopeptidase Inhibition

Y-29794 Tosylate is primarily known for its potent inhibition of prolyl endopeptidase (PREP), a serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues . The compound selectively and competitively inhibits rat brain prolyl endopeptidase in a reversible manner with an exceptionally low Ki value of 0.95 nM, indicating very high affinity for the enzyme . This remarkable potency places Y-29794 Tosylate among the most potent PREP inhibitors reported in scientific literature. In addition to its high affinity, the compound demonstrates potent inhibitory activity with an IC50 value of 3.0 nM for both brain crude extract and partially purified enzyme fractions, confirming its effectiveness in complex biological samples .

The mechanism of inhibition involves competitive binding to the active site of prolyl endopeptidase, preventing the enzyme from interacting with its natural substrates . Structural studies suggest that the compound's unique three-dimensional configuration allows it to fit precisely into the enzyme's active site, with specific interactions between the compound's functional groups and the enzyme's binding pocket. The high specificity of Y-29794 Tosylate for prolyl endopeptidase is demonstrated by its minimal effects on other serine proteases, which contributes to its value as a research tool and potential therapeutic agent. The compound's ability to readily penetrate the blood-brain barrier further enhances its utility for studying prolyl endopeptidase function in the central nervous system.

Pharmaceutical Formulations and Administration

For research applications, Y-29794 Tosylate is typically prepared as a solution in appropriate vehicles depending on the route of administration and experimental design . In cell culture studies, the compound is often dissolved in DMSO to create stock solutions, which are then diluted in culture medium to achieve the desired final concentrations . The general recommendation for preparing stock solutions includes selecting appropriate solvents based on the compound's solubility characteristics, with storage at -80°C for up to 6 months or at -20°C for up to 1 month . To increase solubility, heating the preparation to 37°C followed by ultrasonic bath treatment is sometimes recommended .

For in vivo studies, different formulations have been reported depending on the specific salt form of Y-29794 used. Y-29794 oxalate has been dissolved in saline for administration, while Y-29794 tosylate has been dissolved in a mixture of Cremaphor EL and Ethanol (1:1) prior to administration . These formulation differences highlight the importance of the counter-ion in determining the compound's solubility and administration characteristics. For tumor studies in mice, intraperitoneal administration has been employed with dosing regimens typically involving daily treatment (5 days/week) at doses ranging from 12.5 to 50 mg/kg . These pharmaceutical formulation strategies have successfully enabled preclinical evaluation of the compound's efficacy and safety, providing valuable insights for potential future clinical applications.

Table 2: Formulation and Administration Parameters for Y-29794 Tosylate

ParameterDetailsReference
Stock Solution PreparationHeat to 37°C and oscillate in ultrasonic bath
Storage Conditions-80°C for up to 6 months; -20°C for up to 1 month
In Vitro SolventDMSO for stock solutions
In Vivo FormulationCremaphor EL:Ethanol (1:1) for tosylate salt
In Vivo Administration RouteIntraperitoneal injection
Effective Dosage Range12.5-50 mg/kg daily (5 days/week)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator